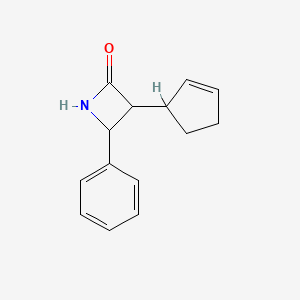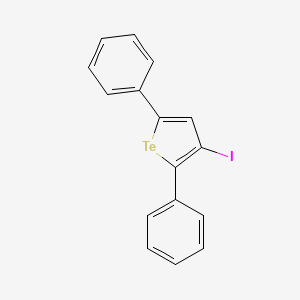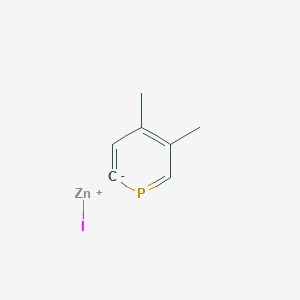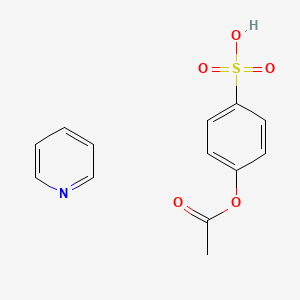
8-Chloro-6-(trifluoromethoxy)-2H-1,4-benzoxazine-3(4H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Chloro-6-(trifluoromethoxy)-2H-1,4-benzoxazine-3(4H)-thione is a heterocyclic compound that features a benzoxazine ring substituted with chlorine and trifluoromethoxy groups
Métodos De Preparación
The synthesis of 8-Chloro-6-(trifluoromethoxy)-2H-1,4-benzoxazine-3(4H)-thione typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted aniline and chloroformate derivatives.
Cyclization: The aniline derivative undergoes cyclization with chloroformate under controlled conditions to form the benzoxazine ring.
Substitution: The trifluoromethoxy group is introduced via nucleophilic substitution reactions, often using trifluoromethoxy anion sources.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
8-Chloro-6-(trifluoromethoxy)-2H-1,4-benzoxazine-3(4H)-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thione group to thiol or other reduced forms using reagents such as lithium aluminum hydride.
Substitution: The chlorine and trifluoromethoxy groups can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the benzoxazine ring.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
8-Chloro-6-(trifluoromethoxy)-2H-1,4-benzoxazine-3(4H)-thione has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in studies to understand its interactions with biological macromolecules and its potential as a bioactive agent.
Industrial Applications: The compound is explored for its use in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 8-Chloro-6-(trifluoromethoxy)-2H-1,4-benzoxazine-3(4H)-thione involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to form specific interactions with active sites, potentially inhibiting or modulating the activity of these targets. The trifluoromethoxy and chlorine substituents enhance its binding affinity and selectivity, contributing to its biological activity.
Comparación Con Compuestos Similares
Similar compounds to 8-Chloro-6-(trifluoromethoxy)-2H-1,4-benzoxazine-3(4H)-thione include:
8-Chloro-6-(trifluoromethyl)quinoline: This compound shares the chloro and trifluoromethyl substituents but differs in the core structure, leading to different chemical properties and applications.
8-Chloro-6-(trifluoromethoxy)quinoline: Similar in substituents but with a quinoline core, this compound has distinct reactivity and uses.
The uniqueness of this compound lies in its benzoxazine core combined with the specific substituents, which confer unique electronic and steric properties, making it valuable for specialized applications.
Propiedades
Número CAS |
192647-96-4 |
|---|---|
Fórmula molecular |
C9H5ClF3NO2S |
Peso molecular |
283.66 g/mol |
Nombre IUPAC |
8-chloro-6-(trifluoromethoxy)-4H-1,4-benzoxazine-3-thione |
InChI |
InChI=1S/C9H5ClF3NO2S/c10-5-1-4(16-9(11,12)13)2-6-8(5)15-3-7(17)14-6/h1-2H,3H2,(H,14,17) |
Clave InChI |
NGKCFIPTYFZLEL-UHFFFAOYSA-N |
SMILES canónico |
C1C(=S)NC2=C(O1)C(=CC(=C2)OC(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4-Dibromo-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B12558363.png)






![2(3H)-Benzoxazolone, 5-[(2-methyl-2-propenyl)oxy]-](/img/structure/B12558406.png)


![6,8-Dimethyl-1H,3H,5H-thieno[3,4-e][1,3]dioxepine](/img/structure/B12558434.png)

![[4-[[3-[(4-Benzoyloxy-3-methoxyphenyl)methylidene]-2-oxocyclohexylidene]methyl]-2-methoxyphenyl] benzoate](/img/structure/B12558444.png)

